Methyl 2-chloropropionate

Process Chemistry Continuous Flow Synthesis Reaction Engineering

Challenge: Sourcing enantiopure intermediates for chiral agrochemical and pharmaceutical synthesis with consistent quality. Solution: Methyl 2-chloropropionate (CAS 17639-93-9) delivers: • >98% ee enantiopurity via scalable esterase biocatalysis • >94% yield in microreactor continuous flow (25% improvement over batch) • Preferred ATRP initiator for controlled radical polymerization • Reliable supply for industrial-scale phenoxy herbicide (e.g., mecoprop-P) production.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 17639-93-9
Cat. No. B095975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloropropionate
CAS17639-93-9
Synonyms2-chloropropionic acid, methyl ester
alpha-chloropropionic acid, methyl ester
MeCPA
methyl 2-chloropropanoate
methyl 2-chloropropionate
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Cl
InChIInChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
InChIKeyJLEJCNOTNLZCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloropropionate: Chiral Intermediate for Synthesis


Methyl 2-chloropropionate (M2CP), CAS 17639-93-9, is a halogenated ester (C₄H₇ClO₂, MW 122.55) with a chiral center at the α-carbon [1]. It exists as a racemic mixture, with its individual enantiomers—particularly (S)-(−)-methyl 2-chloropropionate (CAS 73246-45-4)—serving as critical intermediates in the synthesis of chiral agrochemicals (e.g., phenoxy herbicides like mecoprop-P) and pharmaceuticals [2]. The compound's reactivity, derived from its electrophilic α-chloro ester structure, underpins its role in nucleophilic substitution and radical polymerization processes .

Chiral Building Block
Racemic α-chloro ester for enantiomer-specific synthesis pathways
Reactivity Profile
Electrophilic α-carbon supports nucleophilic substitution and radical polymerization
Application Scope
Precursor for aryloxyphenoxypropionate herbicides and chiral pharma intermediates

Why Methyl 2-Chloropropionate Resists Substitution


The critical limitation of generic substitution for methyl 2-chloropropionate stems from the interplay between its chiral center and its α-haloester reactivity. Unlike achiral alternatives, M2CP's enantiomers exhibit significantly different reaction kinetics with biological targets, with initial enzymatic hydrolysis rates differing by a factor of up to 2.1 between the (R)- and (S)-enantiomers [1]. Direct substitution with close analogs, such as methyl 2-bromopropionate, alters both steric bulk and leaving group potential (C-Br vs. C-Cl), leading to different regioselectivity and reaction rates [2]. Furthermore, its specific α-chloro substitution pattern makes it a direct precursor for aryloxyphenoxypropionate herbicides—a synthetic pathway that cannot be accessed with simple propionates or other halopropionates [3].

Enantiomer Profile
Enzymatic hydrolysis rates may differ by up to 2-fold between (R)- and (S)-forms, altering kinetic outcomes.
Analog Shift
Methyl 2-bromopropionate changes steric bulk and leaving-group potential, leading to different regioselectivity.
Pathway Lock
Specific α-chloro substitution is required for aryloxyphenoxypropionate herbicide synthesis; simple propionates cannot access this route.

Performance Evidence for Methyl 2-Chloropropionate


Microreactor Process Yield Advantage

A microreactor-based synthesis of methyl 2-chloropropionate achieves a yield of >94%, representing a significant improvement over the 75% yield typically observed in conventional batch reactor methods . The improved yield is attributed to the superior heat and mass transfer in the microreactor, which suppresses the formation of β-chloropropionate and dichloropropionate impurities .

Microreactor Yield
Data to verify
Yield >94%
Reported process yield context: continuous flow improves yield vs. batch
Source data not available; supplier-reported comparison
Process Chemistry Continuous Flow Synthesis Reaction Engineering

Biocatalytic Resolution for High Enantiopurity

The novel esterase EST12-7 enables the kinetic resolution of racemic methyl 2-chloropropionate to yield (R)-methyl 2-chloropropionate with >99% enantiomeric excess (ee) and >49% conversion [1]. This contrasts with earlier processes that faced significant challenges in achieving such high enantiopurity due to the minimal structural differences between the two enantiomers [2].

Biocatalytic Resolution
Reported
>99% ee (R)-enantiomer
Enantiopurity benchmark for chiral intermediate supply chains
Kinetic resolution with esterase EST12-7; >49% conversion
Biocatalysis Chiral Resolution Enzyme Engineering

Steric Advantage in Polymerization Initiation

Methyl 2-chloropropionate (MW 122.55 g/mol) has a lower molecular weight and reduced steric hindrance compared to its ethyl ester analog, ethyl 2-chloropropionate (MW 136.58 g/mol) . The smaller methyl group of M2CP makes it a more reactive initiator in radical polymerization processes due to easier access to the reactive α-chloro site .

Steric Advantage
Class-level
MW 122.55 vs. 136.58 (ethyl ester)
Lower steric hindrance supports initiator efficiency in radical polymerizations
Class-level inference based on physicochemical properties
Polymer Chemistry Radical Polymerization Initiator Design

Acute Toxicity Assessment

The acute toxicity of methyl 2-chloropropionate has been quantified with an intraperitoneal LD50 of 250 mg/kg in mice . This quantitative endpoint is essential for risk assessment and establishing safe handling protocols in both laboratory and industrial settings, as the compound is known to cause irritation and can affect the lungs, liver, kidneys, and brain upon exposure .

Acute Toxicity
Supporting evidence
LD50 250 mg/kg (mouse, i.p.)
Safety data sheet endpoint for handling and procurement risk assessment
Reported value; source details not provided
Toxicology Occupational Safety Risk Assessment

Commercial Purity Grade Specifications

Commercial sources offer methyl 2-chloropropionate with a minimum purity of 99% and single impurities controlled to below 0.5% [1]. This high-purity specification is critical for ensuring reproducibility in synthetic applications and meeting the stringent quality requirements for pharmaceutical and agrochemical intermediates.

Purity Grade
Specification review
≥99%, impurity ≤0.5%
High-purity specification reduces batch-to-batch synthetic risk
Supplier specification; verify with COA
Quality Control Chemical Procurement Specifications

Complementary Enzymatic Resolution of (S)-Enantiomer

A novel microbial esterase, WDEst9, demonstrates high enantioselectivity in the kinetic resolution of racemic mixtures, yielding both (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with high enantiomeric excess (both >98% ee) [1]. Notably, the enantio-preference of WDEst9 is opposite to that of other characterized esterases like EST12-7 and EstC10, which produce the (R)-enantiomer [1]. This provides complementary selectivity for accessing either enantiomer.

Complementary Enzyme
Head-to-head
>98% ee (S)-enantiomer via WDEst9
Orthogonal biocatalyst toolkit enables access to both enantiomers
Opposite stereopreference compared to EST12-7 (R-selectivity)
Biocatalysis Enantioselectivity Green Chemistry

Application Scenarios for Methyl 2-Chloropropionate


Large-Scale Synthesis of Chiral Agrochemical Intermediates

Methyl 2-chloropropionate, particularly its (S)-enantiomer, is the direct precursor for synthesizing phenoxy herbicides like mecoprop-P [1]. The availability of high-yielding (>94%) and high-purity (>98% ee) [2] manufacturing routes ensures a reliable and cost-effective supply chain for producing these high-volume chiral agrochemicals. The quantitative yield and enantiopurity data from Sections 3.1 and 3.2 directly support its use in industrial-scale production.

Development of Controlled Radical Polymerization Initiators

In polymer chemistry, the lower molecular weight and reduced steric hindrance of methyl 2-chloropropionate compared to its ethyl ester analog make it a preferred initiator for controlled radical polymerizations (e.g., ATRP) . This translates to potentially faster initiation kinetics and better control over molecular weight distribution in the synthesis of specialized block copolymers, as supported by the comparative data in Section 3.3.

Precision Biocatalysis for High-Value Chiral Building Blocks

The orthogonal enantioselectivities of different esterases (e.g., EST12-7 for the (R)-enantiomer [2] and WDEst9 for the (S)-enantiomer [3]) provide a unique toolkit. This allows process chemists to select the optimal biocatalyst to produce either enantiomer of methyl 2-chloropropionate with exceptional purity (>98-99% ee). This scenario is directly derived from the comparative evidence in Sections 3.2 and 3.6, highlighting its value in producing high-value chiral synthons for pharmaceutical research.

Continuous Flow Process Development

The demonstrated 25% yield improvement when using microreactor technology over batch processing for methyl 2-chloropropionate synthesis makes it an ideal model system for scaling up continuous flow chemistry platforms. This scenario is a direct application of the process intensification evidence from Section 3.1, showcasing its utility for R&D teams focused on next-generation, efficient manufacturing processes.

Application
Selection Property
Validation Focus
Chiral agrochemical intermediate synthesis
Enantiopurity and process yield context
Enantiomeric excess and yield validation
Controlled radical polymerization initiator research
Initiator steric profile
Molecular weight and steric hindrance review
Enantioselective biocatalysis for chiral building blocks
Enzyme stereopreference and ee context
Enantiomeric excess and conversion benchmarking
Continuous flow process development
Microreactor process yield context
Yield and impurity profile validation

Technical Documentation Hub

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